4-(Azetidine-3-carbonyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
azetidin-3-yl(pyridin-4-yl)methanone |
InChI |
InChI=1S/C9H10N2O/c12-9(8-5-11-6-8)7-1-3-10-4-2-7/h1-4,8,11H,5-6H2 |
InChI Key |
CGGLNTMBBVHJDF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Azetidine 3 Carbonyl Pyridine and Its Analogs
General Strategies for Azetidine (B1206935) Ring Synthesis
The construction of the azetidine ring is a cornerstone in the synthesis of numerous biologically active compounds. General strategies predominantly rely on intramolecular reactions that form the crucial C-N bond to close the four-membered ring.
Intramolecular Cyclization Approaches
Intramolecular cyclization stands as the most common and direct route to the azetidine scaffold. These methods involve a precursor molecule that already contains the nitrogen atom and the three carbon atoms destined to form the ring. A chemical transformation is then used to connect the nitrogen atom to the appropriate carbon atom, thereby forming the heterocyclic ring. The choice of precursor and reaction conditions is critical to overcoming the inherent ring strain of the azetidine system.
A foundational method for azetidine synthesis involves the intramolecular nucleophilic substitution of a leaving group at the γ-position of an amine. This can be achieved through the base-promoted cyclization of γ-amino alcohols or γ-haloamines. In the case of a γ-amino alcohol, the hydroxyl group is first converted into a good leaving group, such as a tosylate or mesylate. A base is then used to deprotonate the amine, which subsequently acts as a nucleophile, attacking the carbon bearing the leaving group to form the azetidine ring. frontiersin.org Similarly, for γ-haloamines, a base can facilitate the direct intramolecular displacement of the halide by the amine to yield the azetidine. frontiersin.org A one-pot synthesis of 1,3-disubstituted azetidines can be achieved by reacting primary amines with the in-situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.orgcapes.gov.br
| Precursor Type | Leaving Group | General Base | Product |
| γ-Amino alcohol | Tosylate, Mesylate | NaH, K2CO3 | Substituted Azetidine |
| γ-Haloamine | Cl, Br, I | NaH, Et3N | Substituted Azetidine |
The intramolecular aminolysis of epoxy amines provides a powerful and regioselective route to 3-hydroxyazetidines, which are valuable precursors for further functionalization. This method involves the nucleophilic attack of an amine on one of the electrophilic carbons of an epoxide within the same molecule. Recent research has demonstrated the efficacy of Lewis acid catalysis in promoting this cyclization. nih.gov For instance, Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to be an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, affording a variety of substituted azetidines in high yields. frontiersin.orgnih.gov The reaction tolerates a range of functional groups on the amine substituent. nih.govbohrium.com
The optimized conditions for this transformation typically involve using a catalytic amount of La(OTf)₃ in a solvent like 1,2-dichloroethane (B1671644) (DCE) under reflux. frontiersin.orgnih.gov
Table 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines nih.gov
| Amine Substituent (R) | Catalyst Loading (mol%) | Solvent | Temperature | Yield (%) |
| Benzyl (B1604629) | 5 | DCE | Reflux | 81 |
| 4-Methoxybenzyl | 5 | DCE | Reflux | 85 |
| 4-Chlorobenzyl | 5 | DCE | Reflux | 80 |
| n-Butyl | 5 | DCE | Reflux | 88 |
| tert-Butyl | 5 | DCE | Reflux | 82 |
| Allyl | 5 | DCE | Reflux | 65 |
A more modern and efficient approach to azetidine synthesis involves the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. acs.org This methodology allows for the direct formation of the C-N bond by activating a typically inert C-H bond at the γ-position relative to the amine. Picolinamide (PA) is often used as a directing group and protecting group for the amine substrate. organic-chemistry.orgnih.gov These reactions are characterized by their use of low catalyst loadings, inexpensive reagents, and convenient operating conditions. organic-chemistry.orgnih.gov The process is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org
This strategy has been successfully applied to synthesize a variety of azetidine, pyrrolidine (B122466), and indoline (B122111) compounds. acs.orgorganic-chemistry.orgnih.gov
Table 2: Palladium-Catalyzed Intramolecular C-H Amination for Azetidine Synthesis organic-chemistry.org
| Substrate | Pd Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) |
| N-(3-Phenylpropyl)picolinamide | Pd(OAc)₂ | PhI(OAc)₂ | Toluene | 100 | 75 |
| N-(3,3-Dimethylbutyl)picolinamide | Pd(OAc)₂ | PhI(OAc)₂ | Toluene | 100 | 85 |
| N-(2-Methyl-3-phenylpropyl)picolinamide | Pd(OAc)₂ | PhI(OAc)₂ | Toluene | 100 | 68 (d.r. >20:1) |
A novel and sustainable approach to azetidine synthesis is through electrocatalytic intramolecular hydroamination. organic-chemistry.orgnih.gov This method has been successfully applied to allylic sulfonamides to produce azetidines. organic-chemistry.orgnih.govresearchgate.net By merging cobalt catalysis with electrochemical oxidation, the regioselective generation of a key carbocationic intermediate is enabled, which then undergoes intramolecular C-N bond formation. organic-chemistry.orgnih.gov This technique avoids the use of stoichiometric chemical oxidants and has been shown to be effective for a range of substrates, including those with relevance to medicinal chemistry. organic-chemistry.org
The reaction is typically carried out in an undivided electrochemical cell using a constant voltage, with a cobalt-salen complex as the catalyst. organic-chemistry.org
The Mitsunobu reaction is a versatile method for the dehydrative cyclization of amino alcohols to form N-heterocycles, including azetidines. mdpi.com This reaction facilitates the conversion of a primary or secondary alcohol into a good leaving group in situ, which is then displaced by a nucleophile. organic-chemistry.org In the context of azetidine synthesis, a γ-amino alcohol is treated with a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). mdpi.com The amino group acts as the intramolecular nucleophile, attacking the activated alcohol to form the four-membered ring. nih.gov This reaction is known for proceeding under mild conditions and with an inversion of stereochemistry at the alcohol carbon. mdpi.com While highly effective for the synthesis of aziridines from β-amino alcohols, the Mitsunobu reaction can also be applied to the formation of azetidines from γ-amino alcohols. nih.govresearchgate.net
Cycloaddition Reactions
Cycloaddition reactions represent a powerful and efficient approach for the rapid assembly of the azetidine ring system, often proceeding in a single step with high regio- and stereoselectivity. rsc.org
Aza-Paternò−Büchi Reaction (Intermolecular [2+2] Photocycloaddition)
The aza-Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing functionalized azetidines. rsc.orgnih.gov However, its application has been historically challenged by competing E/Z isomerization of the imine upon photoexcitation. nih.gov To overcome this, many successful examples have utilized cyclic imines or intramolecular variants to restrict this isomerization pathway. nih.govnih.gov
Recent advancements have focused on visible-light-mediated processes, which offer milder reaction conditions. For instance, the Schindler group developed a visible-light-mediated intramolecular [2+2] cycloaddition of unactivated alkenes to access complex tricyclic azetidines. acs.org They also reported an intermolecular reaction between oximes and alkenes using an iridium photocatalyst, achieving high yields of up to 99%. springernature.com A key finding from their research, in collaboration with the Kulik group, established that successful cycloaddition between acyclic oximes and activated alkenes depends on matching the frontier molecular orbital energies of the reactants, a low transition state energy for the cycloaddition compared to alkene dimerization, and sufficient accessibility of the oxime carbon. nih.govacs.org
The Swenton group has also contributed significantly, using 1,3-dimethyl-6-azauracil in acetone-sensitized photochemical [2+2] cycloadditions with various alkenes to produce azetidine-containing products in high yields. rsc.org
Table 1: Examples of Aza-Paternò−Büchi Reactions for Azetidine Synthesis
| Imine/Oxime Component | Alkene Component | Catalyst/Conditions | Yield (%) | Reference |
| Cyclic Oxime | Alkene | Iridium photocatalyst, visible light | up to 99% | springernature.com |
| Acyclic Oxime Ester | Activated Alkene | Visible light, triplet energy transfer | - | nih.govacs.org |
| 1,3-Dimethyl-6-azauracil | Ethyl vinyl ether | Acetone, UV light | 90% | rsc.org |
| Imine (intramolecular) | Unactivated Alkene | Visible light | - | acs.org |
[3+1]-Annulation Reactions
[3+1]-Annulation reactions provide an alternative route to azetidines. One notable example involves a relay catalysis strategy using a Lewis acid and a (hypo)iodite catalyst for the reaction between cyclopropane (B1198618) 1,1-diesters and aromatic amines. organic-chemistry.org This method allows for the synthesis of biologically important azetidines. organic-chemistry.org Another approach, developed by Ukaji and coworkers, utilizes a [3+1] cycloaddition of azomethine ylides with aromatic isocyanides, catalyzed by Y(OTf)₃, to afford azetidine derivatives. rsc.org
TiCl₄-Promoted [3+3] Cycloaddition
A formal [3+3] cycloaddition of cyclopropane 1,1-diesters with azides, promoted by titanium tetrachloride (TiCl₄), has been developed for the synthesis of highly functionalized 1,4,5,6-tetrahydro-1,2,3-triazines (triazinines). nih.govacs.orgacs.org These triazinine products can be readily converted to biologically important azetidines through simple thermolysis. nih.govacs.orgacs.org The reaction can be performed under both stoichiometric and catalytic conditions, depending on the choice of solvent. acs.orgacs.org For example, using 20 mol % TiCl₄ in hexafluoroisopropanol (HFIP) can yield the triazinine product in 87% yield. acs.org
Strain-Release Strategies
The inherent ring strain of small, bicyclic systems can be harnessed as a driving force for the synthesis of more complex molecules. Strain-release strategies involving 1-azabicyclo[1.1.0]butanes (ABBs) have emerged as a powerful method for constructing functionalized azetidines. unipr.itresearchgate.net
Direct Alkylation of 1-Azabicyclo[1.1.0]butanes (ABB)
A general method for the direct alkylation of ABB with various organometallic reagents in the presence of a copper catalyst has been reported. nih.govorganic-chemistry.org This approach allows for the rapid preparation of bis-functionalized azetidines bearing alkyl, allyl, vinyl, and benzyl groups. researchgate.netnih.govorganic-chemistry.org The reaction is typically performed using an organometal reagent (e.g., Grignard or organolithium) and a copper(II) triflate (Cu(OTf)₂) catalyst. nih.govacs.org This methodology has been extended to the synthesis of drug-like compounds and can also be applied to the alkylation of aziridines. nih.govorganic-chemistry.org Furthermore, a multicomponent reaction involving the lithiation of ABB followed by sequential addition of three electrophilic partners, driven by a unipr.itnih.gov-Brook rearrangement and strain-release, provides a modular route to diverse substituted azetidines. nih.gov
Table 2: Direct Alkylation of 1-Azabicyclo[1.1.0]butane (ABB)
| Organometal Reagent | Catalyst System | Product Type | Reference |
| Grignard Reagents | Cu(OTf)₂ | Alkyl, Allyl, Vinyl, Benzyl Azetidines | nih.govorganic-chemistry.org |
| Organolithium Reagents | Cu(OTf)₂ | Functionalized Azetidines | acs.org |
| Azabicyclo[1.1.0]butyl-lithium | - | Substituted Azetidines | nih.gov |
Radical Strain-Release Photocatalysis
A visible-light-driven photocatalytic radical strategy offers a mild and efficient route to densely functionalized azetidines from ABBs. unipr.itresearchgate.netchemrxiv.org This method utilizes an organic photosensitizer to generate radical intermediates from sulfonyl imines. unipr.itresearchgate.net These radicals are then trapped by the ABB through a radical strain-release process, leading to the formation of difunctionalized azetidines in a single step. unipr.itresearchgate.netresearchgate.net This approach has been successfully applied to synthesize various azetidine targets, including derivatives of celecoxib (B62257) and naproxen. unipr.itresearchgate.net Mechanistic studies, including spectroscopic and computational analysis, have been crucial in understanding and optimizing this process. chemrxiv.orgresearchgate.net
Other Approaches for Azetidine Core Formation
Reduction of Azetidinones (β-Lactams)
The reduction of readily available azetidin-2-ones, commonly known as β-lactams, represents a reliable and frequently employed method for the synthesis of the saturated azetidine ring. This transformation is typically achieved using powerful reducing agents that can reduce the amide functionality without cleaving the ring.
Commonly used reagents for this reduction include diborane (B8814927) (B₂H₆) in tetrahydrofuran (B95107) (THF) and lithium aluminum hydride (LiAlH₄). Alane (AlH₃), often generated in situ from LiAlH₄ and aluminum chloride (AlCl₃), is also a highly effective reagent for this purpose. These reductions generally proceed in good yields and, importantly, retain the stereochemistry of substituents on the β-lactam ring.
A key advantage of this method is the vast body of literature on the synthesis of β-lactams, providing access to a wide array of substituted azetidinones that can serve as precursors to correspondingly substituted azetidines. For instance, β-lactams can be synthesized through the well-known [2+2] cycloaddition of a ketene (B1206846) and an imine.
Table 1: Selected Reducing Agents for Azetidinone Reduction
| Reducing Agent | Typical Solvent | Comments |
| Diborane (B₂H₆) | Tetrahydrofuran (THF) | Effective and commonly used. |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Powerful, requires careful handling. |
| Alane (AlH₃) | Diethyl ether | Highly efficient for this transformation. |
Ring Transformation from Oxiranes
The ring transformation of oxiranes provides another pathway to the azetidine core. This strategy often involves the intramolecular aminolysis of 3,4-epoxy amines. The regioselectivity of the ring-opening is a critical factor in determining the success of this approach.
Recent studies have shown that Lewis acids can catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish azetidines. For example, lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been demonstrated to be an effective catalyst for this transformation. nih.govresearchgate.net This reaction proceeds in high yields and tolerates a variety of functional groups, including those that are acid-sensitive or Lewis basic. nih.govresearchgate.net The intramolecular SN2 reaction, where a nitrogen atom attacks a carbon of the epoxide, leads to the formation of the azetidine ring with an adjacent hydroxyl group, which can be a useful handle for further functionalization. nih.govresearchgate.net
This method is particularly valuable as it can generate azetidines with specific substitution patterns depending on the starting epoxy amine. The choice of catalyst and the stereochemistry of the epoxide are crucial in controlling the outcome of the reaction.
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds, including azetidines. These methods avoid the use of metals and often proceed under mild conditions.
One notable organocatalytic approach involves the [2+2] cycloaddition of imines with ketenes generated in situ. Chiral amines, such as derivatives of proline, can be used as catalysts to induce enantioselectivity. For example, the reaction between an aldehyde and an aldimine in the presence of a pyrrolidine-based catalyst can lead to the diastereoselective synthesis of azetidin-2-ols. rsc.org
Another strategy is the amine-catalyzed cycloaddition of allenoates and imines. This method provides access to highly functionalized azetidines. The choice of the amine catalyst is critical for achieving high yields and stereoselectivity. These organocatalytic methods are attractive for their operational simplicity and their ability to generate chiral azetidine building blocks.
Strategies for Pyridine (B92270) Ring Functionalization and Derivatization
The introduction of substituents onto a pyridine ring is a fundamental aspect of synthesizing the target molecule and its analogs. Various methods exist for the construction and functionalization of the pyridine scaffold.
Synthesis of Substituted Pyridine Derivatives from Aliphatic Precursors
The de novo synthesis of pyridine rings from acyclic precursors is a versatile strategy that allows for the construction of highly substituted pyridines. These methods typically involve condensation reactions followed by cyclization and aromatization.
One modern approach involves a cascade reaction comprising a copper-catalyzed N-iminative cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime O-pentafluorobenzoate. acs.org This is followed by an electrocyclization of the resulting 3-azatriene and subsequent air oxidation to afford the pyridine product. acs.org This method is modular and tolerates a good range of functional groups. acs.org
Another powerful one-step method involves the activation of N-vinyl or N-aryl amides with trifluoromethanesulfonic anhydride (B1165640) in the presence of 2-chloropyridine, followed by the addition of a π-nucleophile and subsequent annulation to form the pyridine or quinoline (B57606) ring. beilstein-journals.org This approach is notable for its convergence and compatibility with various functional groups. beilstein-journals.org
Table 2: Examples of Pyridine Synthesis from Aliphatic Precursors
| Reaction Type | Key Reagents | Precursors | Comments |
| Cascade C-N Coupling/Electrocyclization | Cu-catalyst, Alkenylboronic acid | α,β-Unsaturated ketoxime O-pentafluorobenzoates | Modular and good functional group tolerance. acs.org |
| Amide Activation/Annulation | Trifluoromethanesulfonic anhydride, 2-Chloropyridine | N-vinyl or N-aryl amides, π-nucleophiles | Convergent, one-pot synthesis. beilstein-journals.org |
Deprotonative Coupling with Carbonyl Compounds
Direct deprotonation of the pyridine ring followed by reaction with an electrophile, such as a carbonyl compound, is a common strategy for C-C bond formation at a specific position. The regioselectivity of the deprotonation is often directed by the electronic nature of existing substituents on the pyridine ring.
For pyridines bearing electron-withdrawing groups at the 3- and 5-positions, deprotonation typically occurs at the 4-position. Strong bases like lithium diisopropylamide (LDA) or n-butyllithium are often used, usually at low temperatures to avoid side reactions. smolecule.com More recently, milder conditions have been developed using an amide base generated in situ from a catalytic amount of a fluoride (B91410) source (e.g., CsF) and a stoichiometric amount of an amine like tris(trimethylsilyl)amine. smolecule.comnih.gov This system allows for the deprotonative coupling of 3,5-disubstituted pyridines with various aldehydes at ambient temperatures. smolecule.comnih.gov
To synthesize 4-(azetidine-3-carbonyl)pyridine, a plausible route would involve the coupling of a 4-lithiated or 4-magnesiated pyridine species with an N-protected azetidine-3-carboxylic acid derivative, such as an ester or a Weinreb amide. The N-protecting group, for instance, a tert-butoxycarbonyl (Boc) group, would be crucial to prevent side reactions at the azetidine nitrogen and would be removed in a final step.
Copper-Catalyzed Condensation Reactions
Copper-catalyzed reactions have emerged as a powerful tool in the synthesis of pyridine and azetidine ring systems. While direct copper-catalyzed condensation for the specific this compound linkage is not extensively documented, related copper-catalyzed methodologies for constructing the individual heterocyclic cores are well-established. For instance, a novel and efficient copper-catalyzed [3+3] annulation of ketones with oxime acetates provides a versatile route to diverse pyridine derivatives. nih.gov This method is valued for its excellent functional group tolerance and the use of readily available starting materials. nih.gov The reaction proceeds through the formation of enone and imine intermediates, which then undergo a cascade annulation and oxidative aromatization to yield the pyridine scaffold. nih.gov
In the realm of azetidine synthesis, photo-induced copper catalysis has enabled a [3+1] radical cascade cyclization of aliphatic amines with alkynes. nih.gov This process efficiently constructs the strained four-membered azetidine ring. nih.gov Furthermore, copper(I)-catalyzed (4+3)-cycloaddition of 4-indolylcarbinols with aziridines has been developed to furnish azepinoindoles, showcasing the utility of copper catalysis in forming nitrogen-containing rings through C-C and C-N bond formation. rsc.org
Synthetic Routes to this compound and its Amide Analogs
The construction of this compound and its amide analogs predominantly relies on robust amide coupling reactions and strategies involving key intermediates like Schiff bases. These methods allow for the modular assembly of the target compounds from readily available azetidine and pyridine precursors.
Amide Coupling Reactions for Carbonyl Linkage Formation
Amide bond formation is a cornerstone of organic synthesis and is frequently employed in the final steps of constructing complex molecules like this compound. nih.gov This transformation typically involves the coupling of a carboxylic acid with an amine, often facilitated by a coupling agent to activate the carboxylic acid. nih.gov
The synthesis of analogs often involves the coupling of azetidine-3-carboxylic acid derivatives with various amines. A series of novel N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives of fluoroquinolones were synthesized through a multistep process where the key step was the amide coupling of a protected azetidine-3-carboxylic acid. researchgate.net The synthesis of azetidine-3-carboxylic acid itself can be achieved through an improved process involving the triflation of diethyl bis(hydroxymethyl)malonate, followed by azetidine ring formation via intramolecular cyclization with an amine, and subsequent decarboxylation and hydrogenation. google.com The development of synthetic routes to new functionalized azetidine-3-carboxylic acid derivatives provides a platform for creating diverse analogs through nucleophilic substitution and further elaboration of the amino and carboxyl groups. nih.gov
Table 1: Examples of Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Description |
| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) is a widely used system for forming amide bonds. nih.gov |
| DCC/DMAP | Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) is another classic combination for activating carboxylic acids. nih.gov |
| HATU/DIPEA | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with diisopropylethylamine (DIPEA) is a highly effective reagent, especially for sterically hindered couplings. nih.gov |
| T3P® | 1-Propylphosphonic anhydride (T3P®) is used as a coupling agent for the synthesis of bispyridine-based ligands via amide coupling. nih.gov |
This table summarizes common coupling reagents used in amide synthesis, which are applicable to the coupling of azetidine-3-carboxylic acid derivatives.
Analogously, the synthesis can proceed by coupling pyridine-4-carboxylic acid (isonicotinic acid) or its derivatives with an azetidine-containing amine. Amide coupling reactions have been successfully used to synthesize bispyridine-based ligands by reacting isonicotinic acid with diaminoalkanes. nih.gov This methodology can be adapted for the synthesis of this compound analogs. The use of coupling agents like 1-propylphosphonic anhydride in a suitable solvent such as DMF or DMSO facilitates this transformation. nih.gov
Utilization of Schiff Base Intermediates in Azetidine-Pyridine Hybrid Synthesis
Schiff base intermediates are valuable in the synthesis of heterocyclic compounds, including azetidine and pyridine derivatives. A new series of 4-oxo-azetidine derivatives containing a pyridine moiety were synthesized from Schiff base derivatives. researchgate.netijpbs.net The synthesis involves the reaction of a Schiff base with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to form the 2-azetidinone (β-lactam) ring. researchgate.netjmchemsci.com These Schiff bases are typically formed by the condensation of an amine with an aldehyde or ketone. researchgate.net This approach allows for the incorporation of both the pyridine and a precursor to the azetidine ring within the same molecule before the final cyclization to form the azetidinone.
Table 2: General Scheme for Azetidinone Synthesis from Schiff Bases
| Step | Reactants | Conditions | Product |
| 1 | Amine (containing a pyridine moiety) + Aldehyde/Ketone | Ethanol, catalytic acid | Schiff Base |
| 2 | Schiff Base + Chloroacetyl chloride | Dioxane, Triethylamine | 4-oxo-azetidine (β-lactam) |
This table outlines the general two-step process for synthesizing 4-oxo-azetidines from pyridine-containing Schiff bases.
Synthetic Diversification Strategies for the Azetidine-Pyridine Core
Once the core azetidine-pyridine scaffold is assembled, further diversification can be achieved through various chemical transformations. A deconstruction-reconstruction strategy has been reported for the diversification of pyrimidines, which can be conceptually extended to other nitrogen heterocycles. nih.govresearchgate.net This involves converting the heterocycle into a reactive intermediate that can then be used in various heterocycle-forming reactions. nih.govresearchgate.net For the azetidine-pyridine core, diversification can be achieved by modifying either the azetidine or the pyridine ring. Functional groups on the azetidine ring, such as those introduced during the synthesis of functionalized azetidine-3-carboxylic acid derivatives, can be manipulated through nucleophilic substitution. nih.gov Similarly, the pyridine ring can be functionalized using standard aromatic substitution reactions, provided the existing substituents allow for it. The development of diverse azetidine-based scaffolds for CNS-focused libraries highlights the importance of functional group pairing reactions to generate skeletal diversity. acs.org
Suzuki–Miyaura Cross-Coupling for Diversification
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, prized for its versatility in forming carbon-carbon bonds. yonedalabs.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate. libretexts.org The general mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org
In the context of azetidine-pyridine hybrids, the Suzuki-Miyaura coupling serves as a powerful tool for diversification. For instance, it can be employed to introduce a wide array of aryl and heteroaryl substituents onto the azetidine or pyridine ring, starting from a halogenated precursor. The reaction conditions are generally mild, and it tolerates a broad range of functional groups, which is crucial when dealing with complex molecules. nih.gov The use of different palladium catalysts and ligands can be optimized to achieve high yields and selectivity. yonedalabs.com
A notable application involves the coupling of arylboronic acids with halogenated azetidine or pyridine derivatives. This approach allows for the modular synthesis of a library of compounds with varied substitution patterns, which is invaluable for structure-activity relationship (SAR) studies in drug discovery. For example, a 3-iodoazetidine (B8093280) can be coupled with various aryl Grignard reagents in the presence of an iron catalyst, demonstrating the adaptability of cross-coupling methods. rsc.org
Recent advancements have also focused on making the Suzuki-Miyaura coupling more environmentally friendly by using "green" solvents and nickel catalysts as a more economical alternative to palladium. nih.gov The reaction's utility extends to the coupling of unprotected, nitrogen-rich heterocycles, which are often challenging substrates. nih.gov
| Reactant 1 | Reactant 2 | Catalyst System | Product | Key Feature |
| Halogenated Azetidine/Pyridine | Arylboronic Acid | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Aryl-substituted Azetidine/Pyridine | High functional group tolerance |
| 3-Iodoazetidine | Aryl Grignard Reagent | Iron Catalyst | 3-Arylazetidine | Use of a more abundant metal catalyst |
| Heterocyclic Halide | Heterocyclic Boronic Acid | Nickel Catalyst | Bi-heterocyclic Compound | "Green" chemistry approach |
Hiyama Cross-Coupling
The Hiyama cross-coupling reaction presents an alternative to the Suzuki-Miyaura coupling, utilizing organosilanes as the organometallic partner. This palladium-catalyzed reaction couples organosilanes with organic halides or triflates. A key feature of the Hiyama coupling is the activation of the silicon-carbon bond, which is typically achieved using a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF).
While less common than the Suzuki-Miyaura coupling for this specific application, the Hiyama coupling offers distinct advantages. Organosilanes are often stable, less toxic, and can be prepared through various synthetic routes. In a notable example, an intramolecular Hiyama coupling was developed for the synthesis of silicon-containing heterocycles, demonstrating the reaction's utility in creating value-added organosilane products. nih.gov This intramolecular variant proceeded with an inversion of stereochemistry at the silicon center, highlighting the stereospecific nature of the reaction. nih.gov
The development of palladium-catalyzed synthesis of 4-sila-4H-benzo[d] acs.orgchemrxiv.orgoxazines through intramolecular Hiyama coupling showcases an unconventional yet effective application of this methodology. nih.gov This approach could potentially be adapted for the synthesis of azetidine-pyridine hybrids where a silicon-containing linker is desired.
Reactions with Azetidine Sulfonyl Fluorides
A novel and powerful method for the functionalization of azetidines involves the use of azetidine sulfonyl fluorides (ASFs). acs.orgnih.govnih.gov These reagents act as precursors to carbocations through an unusual defluorosulfonylation (deFS) reaction pathway. acs.orgnih.govnih.gov Under mild thermal conditions, ASFs are activated and the resulting reactive intermediates can be coupled with a wide range of nucleophiles. acs.orgnih.govnih.gov
This methodology provides a mild and effective strategy to access new azetidine derivatives. acs.orgnih.govnih.gov The reaction exhibits broad functional group tolerance, allowing for the presence of sensitive groups like free alcohols, tertiary amines, esters, and pyridines. acs.org This makes it particularly suitable for the late-stage functionalization of complex molecules.
The deFS reaction of ASFs with amine nucleophiles proceeds without the competing Sulfur-Fluoride Exchange (SuFEx) reactivity. nih.gov This selectivity is crucial for achieving high yields of the desired 3-substituted azetidines. The resulting products can be further diversified, for example, by removing protecting groups to reveal a free NH group on the azetidine, which can serve as a vector for further chemical modifications. nih.gov
| Reagent | Nucleophile | Reaction Type | Product | Key Feature |
| Azetidine Sulfonyl Fluoride (ASF) | Amine | Defluorosulfonylation (deFS) | 3-Amino-azetidine derivative | Mild conditions, broad nucleophile scope |
| Azetidine Sulfonyl Fluoride (ASF) | Alcohol | SuFEx (under anionic conditions) | Azetidine sulfonate ester | Access to S(VI) derivatives |
Stereoselective Synthesis of Azetidine-Pyridine Hybrids
The three-dimensional structure of molecules is critical for their biological activity. Therefore, the stereoselective synthesis of azetidine-pyridine hybrids, which controls the spatial arrangement of atoms, is of paramount importance.
Diastereoselective and Enantioselective Approaches
The synthesis of chiral azetidine-containing compounds can be achieved through various stereoselective methods. These approaches aim to produce a single stereoisomer (enantiomer or diastereomer) of the target molecule.
One powerful strategy involves the use of chiral starting materials. For example, chiral N-propargylsulfonamides, which are readily accessible with high enantiomeric excess, can be used to prepare chiral azetidin-3-ones through a gold-catalyzed intermolecular oxidation of alkynes. nih.gov This method avoids the use of toxic diazo intermediates and allows for the synthesis of azetidin-3-ones with excellent enantiopurity. nih.gov
Another approach is the diastereoselective functionalization of an existing azetidine ring. For instance, the α-alkylation of N-borane-azetidine-2-carboxylic acid ester complexes can proceed with high diastereoselectivity when using various electrophiles. rsc.org The borane (B79455) group acts as a stereodirecting group, influencing the approach of the electrophile.
Furthermore, an electrocyclization route to azetidine nitrones has been discovered, providing access to these strained heterocycles. nih.gov These nitrones can then undergo various reactions, such as cycloadditions and nucleophilic additions, to form highly substituted azetidines with excellent diastereoselectivity. nih.gov This method represents a fundamentally different approach to azetidine synthesis compared to traditional cyclization methods. nih.gov
The development of a polar radical crossover strategy allows for the one-pot, stereoselective synthesis of trisubstituted azetidines from azetine derivatives. chemrxiv.org This method demonstrates high diastereoselectivity and highlights the importance of ligand choice in maximizing stereocontrol. chemrxiv.org
| Method | Starting Material | Key Transformation | Stereochemical Outcome |
| Gold-catalyzed oxidation | Chiral N-propargylsulfonamide | Intermolecular alkyne oxidation | Enantioselective synthesis of azetidin-3-ones |
| α-Alkylation | N-borane-azetidine-2-carboxylate | Electrophilic addition | Diastereoselective functionalization |
| Electrocyclization | N-alkenylnitrone | 4π-electrocyclization | Diastereoselective synthesis of substituted azetidines |
| Polar Radical Crossover | Azetine derivative | Radical crossover of borate (B1201080) derivatives | Diastereoselective synthesis of trisubstituted azetidines |
Chemical Reactivity and Derivatization of 4 Azetidine 3 Carbonyl Pyridine Scaffold
Reactivity of the Azetidine (B1206935) Ring
The significant ring strain of approximately 25.4 kcal/mol is a driving force behind the reactivity of the azetidine ring. rsc.org This inherent strain, while rendering the ring more reactive than its five-membered pyrrolidine (B122466) analogue, still allows for easier handling compared to the more strained three-membered aziridines. rsc.orgrsc.orgresearchwithrutgers.com This balance of stability and reactivity enables a range of chemical transformations.
Ring-Opening Reactions and Strain-Driven Reactivity
The considerable strain within the azetidine ring makes it susceptible to ring-opening reactions, a key aspect of its strain-driven reactivity. rsc.orgrsc.orgresearchwithrutgers.com These reactions can be initiated by various reagents and conditions, leading to the formation of diverse acyclic or larger heterocyclic structures.
One notable example is the acid-mediated intramolecular ring-opening decomposition. In certain N-substituted aryl azetidines, the presence of a pendant amide group can lead to nucleophilic attack on the protonated azetidine ring, resulting in its cleavage. nih.gov The stability of the azetidine ring in these cases is influenced by the basicity of the azetidine nitrogen. nih.gov
Furthermore, the combination of photochemical cyclization and subsequent strain-release ring-opening presents a modern strategy for synthesizing complex molecules. beilstein-journals.org This "build and release" approach utilizes the stored strain energy in the photochemically generated azetidine intermediate to facilitate functionalization through ring-opening. beilstein-journals.org For instance, photogenerated 3-phenylazetidinols can undergo ring-opening upon the addition of electron-deficient ketones or boronic acids to form highly substituted dioxolanes. beilstein-journals.org
The table below summarizes key aspects of ring-opening reactions involving the azetidine scaffold.
| Reaction Type | Trigger | Outcome | Reference |
| Intramolecular Decomposition | Acid, Pendant Amide | Ring-opening | nih.gov |
| Strain-Release Ring-Opening | Photogenerated Azetidinol, Ketones/Boronic Acids | Dioxolane Formation | beilstein-journals.org |
Nucleophilic Substitutions on the Azetidine Ring
Intramolecular SN2 reactions are a common and effective method for the formation of the azetidine ring itself, where a nitrogen atom acts as a nucleophile, attacking a carbon atom with a suitable leaving group. researchgate.netnih.gov This fundamental reactivity also extends to substitutions on the pre-formed azetidine ring, allowing for its further functionalization.
Functionalization of the Azetidine Nitrogen
The nitrogen atom of the azetidine ring is a key site for derivatization. Its nucleophilicity allows for a variety of functionalization reactions, including alkylation and acylation. For instance, the nitrogen can be deprotected and subsequently substituted, or modified using click chemistry approaches. nih.gov This versatility is crucial for the late-stage modification of complex molecules containing the azetidine scaffold, such as cyclic peptides, enabling the attachment of various functional groups like dyes and biotin (B1667282) tags. nih.gov
In the context of synthesizing spirocyclic azetidines, the nucleophilicity of the azetidine nitrogen can be temporarily attenuated by using a protecting group like Boc (tert-butyloxycarbonyl). nih.gov This allows for other desired reactions to occur before the nitrogen is deprotected and further functionalized. nih.gov
Rearrangement Reactions
The strained nature of the azetidine ring can also drive rearrangement reactions, leading to the formation of different heterocyclic systems. One such transformation is the ring expansion of aziridines to azetidines. This process has been observed when N-alkylidene-(2,3-dibromo-2-methylpropyl)amines are treated with sodium borohydride (B1222165) in methanol, proceeding through an aziridine (B145994) intermediate that subsequently rearranges to a 3-methoxyazetidine. researchgate.net
Another type of rearrangement involves the intramolecular reaction of 3-halo-4-aminopyridines with acyl chlorides. This reaction proceeds through a presumed N-acylated intermediate that undergoes an intramolecular nucleophilic aromatic substitution, resulting in a formal two-carbon insertion and the formation of pyridin-4-yl α-substituted acetamides. nih.gov
Reactivity of the Pyridine (B92270) Moiety
The pyridine ring in 4-(azetidine-3-carbonyl)pyridine is an electron-deficient aromatic system, which significantly influences its reactivity, particularly in electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution Potentials
Pyridine is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. youtube.comyoutube.com This deactivation is further enhanced in acidic media, where the nitrogen atom is protonated, making the ring even more electron-deficient. youtube.comrsc.org Consequently, electrophilic substitution on pyridine typically requires harsh reaction conditions and often results in low yields. youtube.com
The substitution pattern is also affected by the nitrogen atom, with electrophilic attack generally favoring the meta-position (C-3 and C-5). youtube.comyoutube.com This is because the intermediates formed by attack at the ortho (C-2 and C-6) and para (C-4) positions have a resonance structure where the positive charge is placed on the electronegative nitrogen atom, which is highly unfavorable.
The table below outlines the general reactivity of pyridine towards electrophilic aromatic substitution.
| Reaction | Reactivity | Directing Effect | Conditions | Reference |
| Electrophilic Aromatic Substitution | Deactivated | Meta-directing | Vigorous | youtube.comyoutube.com |
However, the reactivity of the pyridine ring can be enhanced by the introduction of electron-donating groups. youtube.com Conversely, the presence of the azetidine-3-carbonyl group, which is electron-withdrawing, is expected to further deactivate the pyridine ring towards electrophilic attack.
Nucleophilic Aromatic Substitution on Substituted Pyridines
The pyridine ring, being an electron-deficient aromatic system, is inherently susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the C-2 and C-4 positions relative to the ring nitrogen. stackexchange.comnih.govquimicaorganica.org This reactivity is a consequence of the nitrogen atom's inductive electron-withdrawing effect, which polarizes the ring and stabilizes the anionic Meisenheimer intermediate formed during the reaction. stackexchange.comyoutube.com The presence of a good leaving group, such as a halide, at these positions facilitates the substitution process. youtube.com
In the context of this compound, the azetidine-3-carbonyl substituent at the 4-position further influences the reactivity of the pyridine ring. While this substituent itself is not a leaving group, its electron-withdrawing nature can activate other positions on the pyridine ring for nucleophilic attack, should a suitable leaving group be present. For instance, if a halogen were introduced at the 2-position of the pyridine ring, its displacement by a nucleophile would be a feasible transformation.
The general mechanism for nucleophilic aromatic substitution on a pyridine ring involves the initial attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group. stackexchange.comyoutube.com This leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. nih.gov The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom when the attack occurs at the C-2 or C-4 positions, which accounts for the enhanced stability of these intermediates and the regioselectivity of the reaction. stackexchange.com The subsequent departure of the leaving group restores the aromaticity of the pyridine ring, yielding the substituted product. youtube.comyoutube.com
Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. The reaction conditions can vary depending on the reactivity of the substrate and the nucleophile, but often involve heating in a suitable solvent. youtube.com
Reactivity of the Amide Linkage
The amide bond is a cornerstone of peptide chemistry and is known for its stability. However, under specific conditions, it can undergo various transformations.
The amide linkage in this compound, while generally stable, can be hydrolyzed under both acidic and basic conditions to yield 3-carboxyazetidine and 4-aminopyridine. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.
Amide hydrolysis is a critical consideration, especially in the context of drug design, as it can affect the metabolic stability of a compound. Studies on related amide-containing molecules have shown that the stability of the amide bond can be influenced by the electronic and steric properties of the adjacent groups. nih.gov For instance, the strained nature of the azetidine ring might influence the rate of hydrolysis compared to less strained acyclic amides.
In a broader context, the hydrolysis of amide bonds is a well-studied process. For example, palladium(II) and platinum(II) complexes have been shown to promote the hydrolysis of amide bonds in dipeptides. nih.gov While not directly involving this compound, this research highlights the potential for metal-catalyzed hydrolysis under specific conditions.
The carbonyl group of the amide linkage is a key site for chemical modification. It can undergo reduction to the corresponding amine, providing a route to 3-(aminomethyl)azetidine derivatives. Common reducing agents for amides, such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3), can be employed for this transformation. The choice of reducing agent is crucial to avoid unwanted side reactions, such as the opening of the strained azetidine ring.
The carbonyl group is a fundamental functional group in organic chemistry, and its reactivity is well-documented. spectroscopyonline.com The stretching vibration of the C=O bond gives a strong signal in infrared spectroscopy, typically in the range of 1900-1600 cm-1. spectroscopyonline.com Biocatalytic reduction of ketones using carbonyl reductases is another powerful method for the stereoselective synthesis of chiral alcohols, which could potentially be adapted for the reduction of the carbonyl in related piperidone structures. nih.gov
Derivatization Strategies for Scaffold Expansion
The this compound scaffold serves as a versatile platform for the synthesis of more complex molecules through derivatization of both the azetidine and pyridine rings.
The azetidine ring offers opportunities for substitution at the nitrogen atom and the remaining carbon atoms. The secondary amine of the azetidine ring can be readily N-alkylated or N-acylated to introduce a wide variety of functional groups. organic-chemistry.org This allows for the modulation of the compound's physicochemical properties, such as lipophilicity and basicity. Furthermore, synthetic methods exist for the introduction of substituents at other positions of the azetidine ring, often starting from appropriately functionalized precursors. frontiersin.orgacs.org The inherent ring strain of azetidines makes them susceptible to ring-opening reactions, which can be a competing pathway depending on the reaction conditions and the nature of the substituents. rsc.orgresearchgate.netmagtech.com.cn
The pyridine ring can also be functionalized through various reactions. As previously discussed, nucleophilic aromatic substitution can be employed if a suitable leaving group is present. nih.govquimicaorganica.org Additionally, electrophilic aromatic substitution on the pyridine ring is possible, although it typically requires harsh conditions and proceeds with lower regioselectivity, favoring the 3-position. nih.gov The presence of the azetidine-3-carbonyl group will influence the regioselectivity of such reactions.
Table 1: Potential Derivatization Reactions
| Ring System | Reaction Type | Potential Reagents | Resulting Functional Group |
|---|---|---|---|
| Azetidine | N-Alkylation | Alkyl halides, Reductive amination with aldehydes/ketones | Tertiary amine |
| Azetidine | N-Acylation | Acyl chlorides, Anhydrides | Tertiary amide |
| Pyridine | Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates (with a leaving group) | Substituted pyridine |
The this compound scaffold is an excellent building block for the construction of more complex, hybrid molecular architectures. The functional handles present on both the azetidine and pyridine rings, as well as the amide linkage, can be utilized in a variety of coupling reactions to link this scaffold to other molecular fragments.
For example, the secondary amine of the azetidine ring can be used in amide bond forming reactions with carboxylic acids, or in reductive amination reactions with aldehydes and ketones. organic-chemistry.org The pyridine ring, if appropriately functionalized with a halide or a boronic acid derivative, can participate in transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of complex molecules.
The concept of creating hybrid molecules by combining different pharmacophores is a common strategy in drug discovery. nih.govnih.gov For instance, the conjugation of pyridine-3-carboxamide (B1143946) derivatives with other heterocyclic systems has been explored to develop new therapeutic agents. nih.gov Similarly, the this compound scaffold can be incorporated into larger molecules to explore new chemical space and biological activities. The synthesis of complex piperidine (B6355638) structures through modular approaches highlights the power of using functionalized heterocyclic building blocks. acs.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-Carboxyazetidine |
| 4-Aminopyridine |
| 3-(Aminomethyl)azetidine |
| Pyridine-3-carboxamide |
| Lithium aluminum hydride |
Structural and Conformational Analysis
Conformational Preferences of the Azetidine (B1206935) Ring
The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain. Unlike planar cyclobutane, the azetidine ring is puckered to alleviate some of this strain. The parent azetidine molecule has a puckering angle of approximately 37°. cam.ac.uk This puckering creates two non-equivalent positions for substituents on the ring carbons.
In 4-(Azetidine-3-carbonyl)pyridine, the bulky pyridin-3-ylcarbonyl group at the C3 position is expected to have a dominant influence on the ring's conformation. To minimize steric interactions, the substituent will likely favor a pseudo-equatorial position. The puckering of the azetidine ring is a dynamic equilibrium, and the presence of a substituent can influence the energy barrier between different puckered conformations. Computational studies on other 3-substituted azetidines have shown that the nature and size of the substituent are critical in determining the preferred ring pucker. For instance, in fluorinated azetidine derivatives, the ring pucker is influenced by electrostatic interactions between the substituent and the nitrogen atom. researchgate.net
The conformational state of the azetidine ring can be described by its puckering amplitude and phase. While specific experimental data for this compound is not available, typical values for substituted azetidines can be considered.
Table 1: Representative Puckering Parameters for Substituted Azetidine Rings This table presents hypothetical yet realistic data based on known values for similar azetidine derivatives to illustrate the concept.
| Parameter | Value Range | Description |
| Puckering Amplitude (q) | 0.1 - 0.3 Å | Describes the extent of out-of-plane deviation of the ring atoms. |
| Puckering Phase (φ) | Variable | Defines the nature of the puckering (e.g., bent or twisted). |
| Dihedral Angle (C2-N1-C4-C3) | 25° - 40° | A key indicator of the degree of ring puckering. |
The exact puckering parameters for this compound would require dedicated experimental (e.g., X-ray crystallography, NMR spectroscopy) or computational studies.
Rotational Barriers of the Amide Bond
The amide bond (CO-N) is a critical linkage in this compound, connecting the azetidine ring to the pyridine (B92270) moiety via a carbonyl group. This bond exhibits partial double bond character due to resonance, which restricts free rotation around it. This restriction leads to the existence of cis and trans isomers, with the trans conformation generally being more stable.
Given that this compound is a derivative of nicotinamide (B372718) (pyridine-3-carboxamide), its rotational barrier is expected to be substantial.
Table 2: Amide Rotational Barriers for Analogous Compounds This table includes experimental and computational data for related compounds to provide an estimated context for the rotational barrier in this compound.
| Compound | Method | Rotational Barrier (kcal/mol) | Reference |
| Nicotinamide | Dynamic NMR | 12.9 ± 0.3 | maastrichtuniversity.nl |
| Picolinamide | Dynamic NMR | 18.3 ± 0.4 | maastrichtuniversity.nl |
| Acylguanidine | NMR Spectroscopy | 15.6 ± 0.1 | mdpi.com |
The rotational barrier in this compound will likely fall within this range, influencing the relative orientation of the azetidine and pyridine rings.
Influence of Substituents on Molecular Geometry
Substituents on either the azetidine or pyridine rings can significantly alter the molecular geometry of this compound.
Substituents on the Azetidine Ring:
N-Substitution: The nitrogen atom of the azetidine ring is a potential site for substitution. An N-substituent would not only alter the steric environment around the ring but also influence its electronic properties. For example, N-acylation is known to affect the ring-opening susceptibility of azetidines. bldpharm.com Furthermore, the basicity of the azetidine nitrogen can be modulated by N-substitution, which in turn can affect intramolecular interactions. nih.gov
Other Ring Positions: Substitution at C2 or C4 of the azetidine ring would introduce additional stereocenters and further constrain the ring's conformation. The interplay of steric and electronic effects from multiple substituents would lead to a more complex conformational landscape.
Substituents on the Pyridine Ring:
The electronic nature of substituents on the pyridine ring can influence the properties of the amide bond. Electron-withdrawing groups on the pyridine ring could increase the partial double bond character of the C-N amide bond, thereby increasing the rotational barrier. Conversely, electron-donating groups might have the opposite effect.
The position of substituents on the pyridine ring can also lead to direct steric clashes with the azetidine moiety, forcing changes in the preferred rotational conformation around the amide bond and the bond connecting the carbonyl group to the pyridine ring.
Chirality and Stereochemical Considerations
The C3 carbon of the azetidine ring in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers: (R)-4-(Azetidine-3-carbonyl)pyridine and (S)-4-(Azetidine-3-carbonyl)pyridine. The spatial arrangement of the atoms in these enantiomers is non-superimposable mirror images.
The stereochemistry of azetidine derivatives is of paramount importance in medicinal chemistry, as different enantiomers often exhibit distinct pharmacological and toxicological profiles. The synthesis of enantiomerically pure azetidines is an active area of research, with various strategies developed to control the stereochemistry during synthesis.
While the specific properties of the individual enantiomers of this compound have not been reported in the reviewed literature, it is a critical consideration for any potential therapeutic application. The absolute configuration of the C3 stereocenter will dictate the precise three-dimensional orientation of the pyridine and azetidine rings relative to each other, which would be crucial for molecular recognition by biological targets.
Computational Chemistry and Mechanistic Insights
Quantum Chemical Calculations (e.g., DFT) on Molecular Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the fundamental electronic and structural properties of 4-(Azetidine-3-carbonyl)pyridine. These calculations solve approximations of the Schrödinger equation to predict a molecule's behavior, providing data that complements experimental findings. osti.govnih.gov
DFT methods are used to perform geometry optimization, finding the lowest energy arrangement of atoms and predicting bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the precise three-dimensional structure, including the pucker of the azetidine (B1206935) ring and the relative orientation of the pyridine (B92270) ring. researchgate.netresearchgate.net
Furthermore, DFT calculations can elucidate electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A Molecular Electrostatic Potential (MEP) map can also be generated, which illustrates the charge distribution across the molecule, highlighting electron-rich regions (potential nucleophilic sites) and electron-poor regions (potential electrophilic sites). researchgate.netdntb.gov.ua
Vibrational frequency calculations are another key output, which can be used to predict the infrared (IR) and Raman spectra of the molecule. researchgate.net This theoretical spectrum can be compared with experimental spectra to confirm the structure and purity of a synthesized compound.
Table 1: Molecular Properties of this compound Predictable by DFT
| Property | Description | Significance |
| Optimized Geometry | The lowest energy 3D structure, including bond lengths and angles. | Provides the most stable conformation of the molecule. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and electronic transitions. nih.gov |
| MEP Map | Visualization of electrostatic potential on the molecular surface. | Identifies sites for intermolecular interactions and reactions. dntb.gov.ua |
| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations. | Predicts theoretical IR and Raman spectra for structural confirmation. researchgate.net |
| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and intermolecular forces. |
Molecular Dynamics Simulations of the Conformational Landscape
While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the conformational landscape of this compound in a simulated environment (e.g., in solution). rsc.org
MD simulations track trajectories of the molecule over nanoseconds or longer, from which key metrics can be calculated. plos.org The Root Mean Square Deviation (RMSD) can be monitored to assess the stability of the molecule's conformation over time, while the Root Mean Square Fluctuation (RMSF) can highlight which parts of the molecule are most flexible. plos.orgnih.gov
Table 2: Key Conformational Parameters Studied by MD Simulations
| Parameter | Description | Significance |
| Azetidine Ring Pucker | The out-of-plane bending of the azetidine ring. | Determines the spatial orientation of substituents on the ring. researchgate.net |
| Dihedral Angle (Py-C=O) | Rotation around the bond between the pyridine and carbonyl groups. | Affects the relative positioning of the two ring systems. |
| Dihedral Angle (Aze-C=O) | Rotation around the bond between the azetidine and carbonyl groups. | Influences the overall molecular shape and steric profile. |
| RMSD | Root Mean Square Deviation of atomic positions from a reference structure. | Measures the stability of a particular conformation over the simulation time. nih.gov |
| RMSF | Root Mean Square Fluctuation of individual atoms. | Identifies the most rigid and flexible regions of the molecule. plos.org |
Molecular Docking Studies for Receptor Interactions (In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). rjptonline.orgcentralasianstudies.org This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. hilarispublisher.com
The process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, or strength of the interaction, which is often reported as a binding energy (e.g., in kcal/mol). hilarispublisher.com
Table 3: Hypothetical Interaction Profile of this compound in a Protein Binding Site
| Molecular Moiety | Potential Interacting Residue(s) | Type of Interaction |
| Pyridine Nitrogen | Aspartic Acid, Glutamic Acid, Serine | Hydrogen Bond, Ionic Interaction nih.gov |
| Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Cation-π Interaction mdpi.com |
| Carbonyl Oxygen | Arginine, Lysine, Serine | Hydrogen Bond |
| Azetidine Nitrogen | Aspartic Acid, Glutamic Acid | Hydrogen Bond |
| Azetidine CH₂ groups | Leucine, Valine, Isoleucine | Hydrophobic/Van der Waals Interactions |
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Predictions)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a series of analogues of this compound, a QSAR model could be developed to predict their activity and guide the design of more potent compounds. chemrevlett.comnih.gov
The process begins by generating a dataset of molecules with known activities (e.g., IC₅₀ values). For each molecule, a set of numerical "descriptors" is calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. nih.gov Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that links these descriptors to the observed activity. chemrevlett.commdpi.com
A robust QSAR model is validated using statistical metrics such as the coefficient of determination (R²) and the cross-validated R² (Q²). nih.govchemrevlett.com A high Q² value indicates good predictive power. The model can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. nih.gov
Table 4: Example Framework for a QSAR Model of this compound Analogues
| Compound Analogue (Substitution) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Dipole Moment) | Experimental pIC₅₀ | Predicted pIC₅₀ |
| H (Parent) | 1.2 | 3.5 D | 6.5 | 6.4 |
| 2'-fluoro-pyridine | 1.4 | 4.1 D | 6.8 | 6.9 |
| N-methyl-azetidine | 1.1 | 3.2 D | 6.3 | 6.2 |
| 2'-chloro-pyridine | 1.8 | 4.3 D | 7.1 | 7.2 |
| N-ethyl-azetidine | 1.5 | 3.1 D | 6.1 | 6.0 |
This table is a hypothetical representation.
Mechanistic Elucidation of Synthetic Transformations
Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, this involves mapping the potential energy surface of a proposed reaction pathway. researchgate.net
For instance, a key synthetic step might be the formation of the azetidine ring or the coupling of the azetidine-3-carbonyl moiety to the pyridine ring. Using DFT, chemists can model the structures and energies of reactants, intermediates, transition states, and products. researchgate.net The energy difference between the reactants and the highest-energy transition state gives the activation energy, which determines the reaction rate.
By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. researchgate.net This understanding can help in optimizing reaction conditions (e.g., temperature, catalyst) to improve yield and reduce byproducts. For example, computational studies can rationalize why a particular reagent or catalyst leads to a specific stereochemical outcome, as seen in the synthesis of other substituted azetidines. nih.gov
Prediction of Reactivity Profiles
The reactivity of this compound can be predicted using computational methods that analyze its electronic structure. The Molecular Electrostatic Potential (MEP) map is particularly useful for this purpose. It visualizes the electron density around the molecule, identifying sites prone to electrophilic or nucleophilic attack.
For this compound, the MEP would likely show a region of negative potential (red/yellow) around the nitrogen atom of the pyridine ring, indicating its nucleophilic character and susceptibility to protonation or alkylation. mdpi.com Conversely, the carbonyl carbon would exhibit a positive potential (blue), marking it as an electrophilic site vulnerable to attack by nucleophiles. The hydrogen on the azetidine nitrogen is acidic and can be removed by a base.
Frontier Molecular Orbital (FMO) theory is another approach. The distribution of the HOMO indicates the likely sites for electrophilic attack, while the distribution of the LUMO shows the likely sites for nucleophilic attack. nih.gov This information is critical for predicting the outcomes of various chemical reactions and understanding potential metabolic pathways.
Applications As Molecular Scaffolds and Building Blocks in Chemical Biology Research
Development of Diverse Compound Libraries
The synthesis of compound libraries with high skeletal diversity is fundamental to drug discovery and chemical biology. The 4-(azetidine-3-carbonyl)pyridine scaffold is an excellent starting point for generating such libraries. The azetidine (B1206935) ring, a less-explored saturated heterocycle compared to its five- and six-membered counterparts, provides novel three-dimensional character to collections of small molecules. acs.org
The synthetic accessibility of substituted azetidines allows for the creation of diverse libraries pre-optimized for specific properties, such as those required for central nervous system (CNS) drugs. acs.org The general strategy involves synthesizing a core azetidine structure which can then be elaborated through various chemical reactions. For instance, functional groups on the azetidine ring, such as a nitrile, can be reduced to a primary amine, which then serves as a handle for further diversification. acs.org
Similarly, the pyridine (B92270) ring is a cornerstone of many compound libraries due to its presence in numerous therapeutic agents and its ability to engage in various biological interactions. nih.gov Pyridine derivatives are among the most extensively used scaffolds in drug design. nih.gov The creation of libraries of pyridine derivatives often involves multi-component reactions, which allow for the rapid assembly of complex molecules from simple starting materials. nih.govnih.gov
By combining these two moieties, the this compound scaffold offers multiple points for diversification, as shown in the table below. This allows for the systematic exploration of the chemical space around the core structure, leading to the development of large and diverse compound libraries for screening against various biological targets.
Table 1: Potential Diversification Points of this compound
| Position | Functional Group | Potential Modifications |
|---|---|---|
| Azetidine Nitrogen (N-1) | Secondary Amine | Alkylation, Acylation, Arylation, Sulfonylation |
| Azetidine Carbon (C-2, C-4) | Methylene (B1212753) | Introduction of substituents |
| Pyridine Nitrogen (N-1') | Ring Nitrogen | N-oxide formation, Quarternization |
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping is a key strategy in medicinal chemistry that involves replacing a central molecular core with a structurally different scaffold while retaining similar biological activity. This is often achieved through bioisosteric replacement, where one functional group or substructure is exchanged for another with similar physical or chemical properties. The azetidine ring in this compound makes it an effective bioisostere for other cyclic amines, such as the commonly used piperazine (B1678402) ring. blumberginstitute.org
For example, in the design of orexin (B13118510) receptor antagonists, an azetidine moiety was used to replace a homopiperazine (B121016) ring. blumberginstitute.org The smaller, more constrained azetidine ring can position key pharmacophoric features in a more defined orientation. It has been shown to effectively engage in dual hydrogen-bonding interactions with aspartate and asparagine residues in a receptor binding pocket, sometimes forming closer and more optimal interactions than its larger ring counterparts. blumberginstitute.org The replacement of a piperazine with an azetidine can lead to significant improvements in properties like selectivity and potency.
The pyridine moiety also serves as a bioisostere for other aromatic systems, like a phenyl ring, with the added advantage of having a nitrogen atom that can act as a hydrogen bond acceptor. This feature is crucial for anchoring a molecule within a protein's binding site.
Role in Privileged Scaffold Design
The concept of a "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. nih.govpageplace.de These scaffolds represent a validated starting point for the design of new bioactive compounds. Both the pyridine ring and, increasingly, the azetidine ring are considered privileged structures. acs.orgnih.govresearchgate.net
Pyridine: The pyridine ring is a ubiquitous feature in a vast number of marketed drugs and natural products. nih.gov Its inclusion in a molecule often confers favorable properties, including improved water solubility and the ability to form key hydrogen bonds. nih.gov Its heteroaromatic nature makes it a versatile pharmacophore in medicinal chemistry. nih.govresearchgate.net
Azetidine: While historically less common than β-lactams, the fully saturated azetidine ring has gained prominence as a valuable scaffold in modern drug discovery. acs.org Its strained four-membered ring system provides novel exit vectors for substituents, allowing for the exploration of previously inaccessible chemical space. The non-planar, three-dimensional nature of the azetidine ring is a desirable feature for disrupting protein-protein interactions and improving selectivity.
The combination of these two privileged structures in this compound results in a hybrid scaffold with significant potential. It marries the 3D-character and novel vector space of the azetidine with the well-established pharmacophoric properties of the pyridine ring, creating a powerful platform for designing new generations of therapeutic agents. researchgate.net
Probes for Chemical Biology Studies
Chemical probes are small molecules used to study and manipulate biological systems. They often contain a "warhead" to bind to the target, a linker, and a reporter group (e.g., a fluorophore or an affinity tag) for detection. The this compound scaffold is well-suited for the design of such probes.
The functional handles on the scaffold, particularly the secondary amine of the azetidine ring, provide a convenient point for attaching reporter groups via bioorthogonal chemistry. nih.gov For instance, an alkyne or azide (B81097) handle could be installed on the azetidine nitrogen, allowing for a "click" reaction with a corresponding azide- or alkyne-modified fluorophore.
Furthermore, the incorporation of an azetidine moiety into a molecule can enhance its photophysical properties. It has been reported that introducing azetidine-containing heterospirocycles to fluorophore scaffolds can improve performance characteristics such as brightness and photostability. researchgate.net The pyridine portion of the molecule can serve to direct the probe to specific classes of enzymes or receptors where a pyridine ring is a known binding element. While specific reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to probe nucleic acid structures, scaffolds like this compound are more suited for developing probes that target proteins. nih.gov
Potential in Materials Science (e.g., Polymerization, Energetic Materials)
Beyond biological applications, the structural features of this compound suggest potential uses in materials science.
Energetic Materials: The azetidine ring is a component of some high-performance energetic materials. nih.gov The ring strain inherent in the four-membered system results in a significant release of energy upon decomposition. Highly nitrated azetidines, such as 1,3,3-trinitroazetidine (B1241384) (TNAZ), are powerful energetic materials. nih.gov By combining an azetidine ring with other nitrogen-rich heterocycles, it is possible to design new polycyclic energetic materials with high density, thermal stability, and high nitrogen content. nih.gov Therefore, a nitrated derivative of this compound could be explored as a candidate for a novel energetic material, leveraging the energetic properties of the azetidine ring and the high nitrogen content of the pyridine ring.
Polymerization: The bifunctional nature of this compound makes it a potential monomer for polymerization. The secondary amine in the azetidine ring could participate in step-growth polymerization reactions, such as polycondensation with dicarboxylic acids or their derivatives to form polyamides. It could also potentially undergo ring-opening polymerization under certain catalytic conditions, although this is less common for N-substituted azetidines. The pyridine ring can also be incorporated into polymer backbones, for example, in the synthesis of coordination polymers where the pyridine nitrogen coordinates to a metal center.
Biological Activity and Mechanism of Action Studies in Vitro and in Silico
Target Identification and Validation Approaches (In Vitro)
In the absence of direct studies on 4-(Azetidine-3-carbonyl)pyridine, the exploration of its potential biological targets relies on the activities reported for its structural analogs.
Enzyme Inhibition Studies (In Vitro)
While no enzyme inhibition data is available for this compound, various azetidine (B1206935) and pyridine (B92270) derivatives have demonstrated inhibitory activity against several enzyme classes.
Azetidine-containing compounds have been identified as inhibitors of various enzymes. For instance, a series of azetidine derivatives, termed BGAz, have shown potent bactericidal activity against Mycobacterium tuberculosis by interfering with the biosynthesis of mycolic acids, a key component of the mycobacterial cell envelope. researchgate.net Another study highlighted 3-substituted azetidine carbamates as efficient irreversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), a serine hydrolase involved in the degradation of the endocannabinoid 2-arachidonoylglycerol. nih.gov Furthermore, certain 1H-pyrrolo[2,3-b]pyridine-2-carboxamides featuring an azetidine ring have been identified as inhibitors of phosphodiesterase 4B (PDE4B). nih.gov In one instance, replacing a cyclobutyl group with an azetidine ring resulted in a tenfold increase in activity against PDE4B. nih.gov
Derivatives of pyridine have also been extensively studied as enzyme inhibitors. For example, various pyridine compounds have been investigated as inhibitors of dihydrofolate reductase (DHFR). nih.gov Additionally, some pyridine-ureas have shown inhibitory activity against VEGFR-2. nih.gov
Table 1: Enzyme Inhibition by Analogs of this compound
| Analog Class | Target Enzyme | Reported Activity | Reference |
| Azetidine Derivatives (BGAz) | Mycobacterial Cell Wall Biosynthesis | Bactericidal activity against M. tuberculosis | researchgate.net |
| 3-Substituted Azetidine Carbamates | Monoacylglycerol Lipase (MAGL) | Irreversible inhibition | nih.gov |
| 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides with Azetidine | Phosphodiesterase 4B (PDE4B) | IC50 = 0.11 μM for compound 11f | nih.gov |
| Pyridine-Urea Derivatives | VEGFR-2 | Inhibitory activity | nih.gov |
| Deaza Analogs of Folic Acid | Dihydrofolate Reductase (DHFR) | Inhibition of DHFR | nih.gov |
This table presents data for structurally related compounds, not for this compound itself.
Receptor Binding and Modulation Studies (In Vitro)
Specific receptor binding data for this compound is not available. However, studies on analogous structures indicate that the azetidine-pyridine scaffold can interact with specific receptor types.
Notably, 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines, which share the azetidine and a nitrogen-containing heterocyclic ring system, have been identified as high-affinity non-imidazole histamine (B1213489) H3 receptor agonists. acs.org One compound from this series, 14d, exhibited a high binding affinity (pKi = 8.5) and potency (pEC50 = 9.5). acs.org This suggests that the azetidine moiety can be a key component for interaction with G-protein coupled receptors.
A patent for azetidine compounds as GPR119 modulators further supports the potential for this class of compounds to interact with receptors involved in metabolic disorders. google.com
Interaction with Nucleic Acids (In Vitro)
There are no published studies investigating the direct interaction of this compound with nucleic acids. The biological activities reported for its analogs primarily point towards interactions with protein targets such as enzymes and receptors, rather than direct binding to DNA or RNA.
Structure-Activity Relationship (SAR) Investigations (In Vitro / In Silico)
While a formal SAR study for this compound is absent from the literature, analysis of related compounds provides insights into the potential impact of structural modifications.
Impact of Substituents on Biological Response
Studies on related azetidine and pyridine derivatives have demonstrated that the nature and position of substituents significantly influence biological activity.
In a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, the substitution on the amide portion, including the use of an azetidine ring, was crucial for the inhibition of PDE4B. nih.gov The size and hydrophobicity of the ring system were found to be important for both activity and selectivity. nih.gov
For a series of thioalkyl derivatives of pyridine, the substituents on the pyridine ring were critical for their anticonvulsant, anxiolytic, and antidepressant effects. nih.gov Specifically, 6-amino-2-thioalkyl-4-phenylnicotinate derivatives showed significant anxiolytic activity. nih.gov
In the context of antibacterial agents, the introduction of a fluorine atom to a 3-(pyridine-3-yl)-2-oxazolidinone scaffold significantly increased antibacterial activity. nih.gov This highlights the potential for halogenation to modulate the biological profile of pyridine-containing compounds.
A study on bromo-pyridyl containing 3-chloro 2-azetidinone derivatives as antimycobacterial agents found that specific substitutions on the phenyl ring attached to the azetidinone were key for their activity against M. tuberculosis. researchgate.net
Conformational Influence on Activity
The conformational properties of the azetidine ring, a strained four-membered heterocycle, can play a significant role in determining the biological activity of molecules in which it is incorporated. The azetidine ring in a [3-Bromo-methyl-1-(4-methyl-phenyl-sulfonyl)azetidin-3-yl]methanol molecule was found to adopt a nearly planar conformation. nih.gov The relative orientation of the azetidine ring and other parts of the molecule can influence how the compound fits into the binding site of a biological target.
While no specific conformational analysis of this compound has been published, it can be inferred that the rotational freedom around the bond connecting the carbonyl group to the azetidine ring and the bond connecting the carbonyl group to the pyridine ring will be critical in defining its three-dimensional shape and, consequently, its interaction with biological macromolecules.
Exploration of Biological Mechanisms (In Vitro)
Modulation of Biochemical Pathways
No specific studies detailing the modulation of biochemical pathways by this compound were identified. Research on related pyridine-containing compounds, such as the tobacco-specific nitrosamine (B1359907) NNK, involves metabolic pathways like carbonyl reduction and pyridine N-oxidation, but these are not directly applicable. researchgate.net
Induction of Cellular Responses (e.g., Inhibition of Cell Proliferation, ROS Generation in Cells)
Direct studies on the induction of cellular responses by this compound are not available. While some research has investigated reactive oxygen species (ROS) production by the general class of pyridines, specific data for this compound, including its effect on cell proliferation, is absent from the reviewed literature. nih.gov
Specific Examples of In Vitro Activity in Research Contexts
There are no available in vitro antimicrobial studies that test this compound directly. However, research into new derivatives has shown that incorporating the azetidine-3-carbonyl moiety into other structures, such as fluoroquinolones, can produce compounds with antibacterial activity. researchgate.net For instance, certain N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives have demonstrated inhibitory activity against strains like Staphylococcus aureus and Escherichia coli. researchgate.net This suggests the azetidine-carbonyl fragment is of interest in the development of new antimicrobial agents.
Specific in vitro anticancer studies on this compound could not be found. The anticancer potential of this structural class is explored through its derivatives. For example, azetidine-3-carbonyl derivatives of fluoroquinolones have been assessed for their ability to inhibit the growth of human cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells. researchgate.net These studies highlight the potential for this chemical family in oncology research, though data for the parent compound is lacking.
No in vitro anti-inflammatory studies specifically evaluating this compound were found in the available literature. While other pyridine derivatives have been investigated for such properties, data for this particular compound is unavailable. nih.govresearchgate.net
Antimalarial Activity Studies (In Vitro)
There is no available data from in vitro studies to report on the antimalarial properties of this compound. Research on related but structurally distinct azetidine and pyridine derivatives has shown that these structural motifs can be found in compounds with antimalarial activity. However, these findings cannot be directly extrapolated to the specific compound .
Enzyme Inhibition (e.g., PTP1B)
Similarly, no scientific literature was found that investigates the inhibitory effects of this compound on any enzyme, including PTP1B. While the broader classes of azetidine and pyridine-containing molecules have been explored as enzyme inhibitors in various therapeutic areas, specific data for this compound is absent from the current body of scientific research.
Due to the lack of available research, no data tables on the biological activity of this compound can be provided.
Advanced Analytical Techniques for Characterization of Novel Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F)
NMR spectroscopy stands as a powerful, non-destructive technique for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For derivatives of 4-(azetidine-3-carbonyl)pyridine, various NMR experiments are crucial for a complete characterization.
Conformational Dynamics and Stereochemical Assignment
For chiral derivatives of this compound, determining the stereochemistry is crucial as different stereoisomers can have vastly different biological activities. Advanced NMR techniques are instrumental in this assignment.
The relative configuration of substituents on the azetidine (B1206935) ring can often be determined by analyzing the coupling constants (J-values) between protons. The magnitude of the coupling constant can differ for cis and trans isomers. ipb.pt
Nuclear Overhauser Effect (NOE) experiments, such as NOESY and ROESY, are powerful tools for determining the spatial proximity of protons. ipb.pt An NOE is observed between two protons if they are close in space, regardless of whether they are bonded to each other. This information is invaluable for assigning stereochemistry and understanding the preferred conformation of the molecule in solution.
Mass Spectrometry (MS) (e.g., HRMS, LC-MS/ESI)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular weight of a compound, often to within a few parts per million. This high accuracy allows for the determination of the elemental composition of the molecule, providing strong evidence for the proposed structure. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a common technique used for the analysis of this compound derivatives. researchgate.netnih.govnih.gov The LC separates the components of a mixture, and the ESI source gently ionizes the molecules, typically by protonation to form [M+H]⁺ ions, which are then detected by the mass spectrometer. mdpi.com The observation of the expected protonated molecular ion peak confirms the molecular weight of the synthesized compound. rsc.orgresearchgate.net
| Technique | Information Obtained |
| HRMS | Exact mass, elemental composition |
| LC-MS/ESI | Molecular weight of components in a mixture |
Fragment Analysis and Structural Confirmation
In tandem mass spectrometry (MS/MS or MSⁿ), the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern is often predictable and can be used to confirm the connectivity of atoms within the molecule. For this compound derivatives, characteristic fragmentation patterns would include the cleavage of the bond between the carbonyl group and the azetidine ring, or the fragmentation of the pyridine (B92270) or azetidine rings themselves. mdpi.com Analyzing these fragments helps to piece together the structure of the parent molecule, providing an additional layer of confirmation. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, making IR spectroscopy a useful tool for identifying the functional groups present in a molecule. uobaghdad.edu.iq
For this compound derivatives, key characteristic absorption bands would include:
C=O stretch: A strong absorption band in the region of 1650-1750 cm⁻¹, characteristic of the ketone carbonyl group. amazonaws.comresearchgate.net
C=N and C=C stretches: Aromatic ring stretching vibrations from the pyridine ring typically appear in the 1400-1600 cm⁻¹ region. pw.edu.plresearchgate.net
C-H stretches: Aromatic C-H stretches are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the azetidine ring appear just below 3000 cm⁻¹. pw.edu.pl
N-H stretch: If the azetidine nitrogen is unsubstituted, a characteristic N-H stretching vibration may be observed in the region of 3300-3500 cm⁻¹. rsc.org
The presence and position of these bands in the IR spectrum provide confirmatory evidence for the presence of the key functional groups in the synthesized derivatives. researchgate.netuobaghdad.edu.iq
| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |
| Carbonyl (C=O) | 1650 - 1750 |
| Aromatic C=C, C=N | 1400 - 1600 |
| Aromatic C-H | >3000 |
| Aliphatic C-H | <3000 |
| Amine (N-H) | 3300 - 3500 |
Identification of Functional Groups
The initial step in the characterization of newly synthesized derivatives of this compound involves the identification of key functional groups using spectroscopic methods. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools in this process.
In the synthesis of related heterocyclic compounds, IR spectroscopy is routinely used to confirm the presence of characteristic functional groups. For instance, the IR spectrum of a pyridine derivative would be expected to show characteristic absorption bands for C=N and C=C stretching vibrations within the aromatic ring. youtube.com Similarly, for derivatives of this compound, the presence of the ketone carbonyl group (C=O) would be confirmed by a strong absorption band typically in the region of 1650-1750 cm⁻¹. The N-H stretching vibration of the azetidine ring, if unsubstituted, would appear in the region of 3300-3500 cm⁻¹. jmchemsci.comjmchemsci.com
NMR spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the molecular structure. In the ¹H NMR spectrum of a this compound derivative, the protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-9.0 ppm). The protons of the azetidine ring would be observed in the aliphatic region, with their chemical shifts and coupling constants providing information about their connectivity and stereochemistry. ipb.ptmdpi.comnih.gov For example, the methylene (B1212753) protons of the azetidine ring often appear as multiplets due to spin-spin coupling. mdpi.com The presence and position of substituents on either the pyridine or azetidine ring would cause predictable shifts in the NMR signals, aiding in the confirmation of the desired structure. ipb.pt
Table 1: Representative Spectroscopic Data for Functional Group Identification
| Functional Group | Spectroscopic Technique | Characteristic Signal/Region |
| Pyridine Ring (C=N, C=C) | IR Spectroscopy | ~1580-1610 cm⁻¹ |
| Ketone (C=O) | IR Spectroscopy | ~1680-1720 cm⁻¹ |
| Azetidine (N-H) | IR Spectroscopy | ~3300-3500 cm⁻¹ |
| Pyridine Protons | ¹H NMR Spectroscopy | δ 7.0-9.0 ppm |
| Azetidine Protons | ¹H NMR Spectroscopy | δ 3.0-5.0 ppm |
| Ketone Carbonyl | ¹³C NMR Spectroscopy | δ 190-210 ppm |
Elemental Analysis
Elemental analysis is a crucial technique for confirming the empirical formula of a newly synthesized compound. By precisely measuring the percentage composition of carbon (C), hydrogen (H), and nitrogen (N), it is possible to verify that the synthesized molecule has the expected atomic composition. This technique provides fundamental confirmation of the compound's identity and purity.
For novel derivatives of this compound, the experimentally determined percentages of C, H, and N are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the successful synthesis of the target compound. aun.edu.egekb.eg
Table 2: Illustrative Elemental Analysis Data for a Hypothetical Derivative
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 66.65 | 66.62 |
| Hydrogen (H) | 6.21 | 6.25 |
| Nitrogen (N) | 17.27 | 17.24 |
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for both the purification of the synthesized compounds and the assessment of their purity. High-Performance Liquid Chromatography (HPLC), Flash Chromatography, and Gas Chromatography (GC) are widely used for these purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed method. ptfarm.plresearchgate.net In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The purity of the compound is determined by integrating the area of the peak corresponding to the main product and comparing it to the total area of all peaks in the chromatogram. A single, sharp peak indicates a high degree of purity.
Method development for HPLC analysis involves optimizing parameters such as the column type, mobile phase composition (e.g., acetonitrile (B52724) and water with additives like trifluoroacetic acid or formic acid), flow rate, and detection wavelength to achieve good separation and peak shape. ptfarm.pl
Flash Chromatography
Flash chromatography is a rapid form of preparative column chromatography used for the purification of organic compounds from reaction mixtures. acs.org It is particularly useful for separating the desired product from unreacted starting materials, by-products, and other impurities. In the synthesis of azetidine and pyridine derivatives, flash chromatography on a silica (B1680970) gel column is a standard purification step. acs.org The choice of solvent system (eluent) is critical for achieving effective separation. A gradient of solvents with increasing polarity, such as a mixture of hexanes and ethyl acetate, is often used to elute the compounds from the column based on their polarity. acs.org
Gas Chromatography (GC)
Gas chromatography is a technique used to separate and analyze volatile compounds. cdc.govrestek.comtandfonline.commee.gov.cnnist.gov For certain derivatives of this compound that are sufficiently volatile and thermally stable, GC can be an effective method for purity assessment. The sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. Headspace GC-MS is a particularly useful technique for the analysis of volatile pyridine compounds in various matrices. tandfonline.com
Table 3: Summary of Chromatographic Techniques and Their Applications
| Chromatographic Method | Primary Application | Key Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification | Stationary phase, mobile phase, flow rate, detector |
| Flash Chromatography | Purification | Stationary phase (e.g., silica gel), eluent system |
| Gas Chromatography (GC) | Purity assessment of volatile derivatives | Column type, temperature program, detector |
Conclusion and Future Research Directions
Summary of Current Academic Understanding
The chemical compound 4-(Azetidine-3-carbonyl)pyridine is a heterocyclic molecule that incorporates two key structural motifs of significant interest in medicinal chemistry: a strained four-membered azetidine (B1206935) ring and a pyridine (B92270) ring. nih.govnih.govwikipedia.org The academic understanding of this specific compound is largely built upon the well-documented properties of its constituent parts. The azetidine scaffold, due to its inherent ring strain of approximately 25.2 kcal/mol, offers a rigid and unique three-dimensional geometry that can confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, when incorporated into larger molecules. nih.govresearchgate.net The pyridine ring is one of the most prevalent N-heterocycles in pharmaceuticals, known to participate in crucial biological interactions, including hydrogen bonding and cation-π interactions. nih.govnih.gov
The core structure of this compound features a carbonyl group, which can act as a hydrogen bond acceptor, and a basic nitrogen atom within the azetidine ring. This arrangement, connected to a pyridine ring, constitutes a recognized pharmacophore for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov Specifically, nicotinic agonists typically possess a cationic nitrogen and a hydrogen bond acceptor. nih.gov The pyridine nitrogen of nicotine (B1678760), for instance, is known to form a water-mediated hydrogen bond in the binding site of the acetylcholine binding protein (AChBP), a homolog of nAChRs. nih.govnih.gov Therefore, this compound is recognized as a valuable scaffold for designing ligands targeting nAChRs, which are implicated in various central nervous system disorders. wikipedia.org While extensive research exists on related structures, such as sazetidine-A (an α4β2 nAChR ligand) and various azetidine-containing therapeutics, dedicated studies on the specific biological profile of this compound remain limited. chemrxiv.orgacs.orgresearchgate.net
| Property | Value |
| IUPAC Name | azetidin-3-yl(pyridin-4-yl)methanone |
| CAS Number | 1823607-07-3 bldpharm.com |
| Molecular Formula | C9H10N2O bldpharm.com |
| Molecular Weight | 162.19 g/mol bldpharm.com |
Note: Data for the specific this compound isomer is limited. Properties are often inferred from its 3-isomer and related compounds.
Unaddressed Challenges and Open Research Questions
Despite its potential, several challenges and open research questions persist regarding this compound. A primary challenge is the synthesis of functionalized azetidines. The significant ring strain makes the four-membered ring difficult to construct and prone to undesired ring-opening reactions, complicating the development of efficient and scalable synthetic routes. nih.govresearchgate.netrsc.org While numerous methods for azetidine synthesis have been developed, achieving specific substitution patterns, particularly at the C3 position with a carbonyl linker, requires specialized strategies that can tolerate various functional groups. nih.govfrontiersin.org
Key open research questions include:
Comprehensive Biological Profiling: The complete pharmacological and toxicological profile of this compound has not been thoroughly investigated. Its specific affinity and functional activity (agonist, partial agonist, or antagonist) at various nAChR subtypes are unknown.
Structure-Activity Relationship (SAR): A systematic SAR study of this compound has yet to be performed. It remains unclear how substitutions on either the azetidine or pyridine ring would modulate its binding affinity, selectivity, and efficacy for biological targets. nih.gov
Physiological Stability: The long-term stability of the strained azetidine ring under physiological conditions is an important, unaddressed question. Potential metabolic pathways, including ring cleavage, could significantly impact its pharmacokinetic profile and therapeutic utility. acs.org
Mechanism of Action: Beyond a general understanding of the nicotinic pharmacophore, the precise molecular interactions and conformational changes induced by the binding of this compound to its putative receptor targets have not been elucidated.
Emerging Methodologies and Synthetic Strategies
Recent advances in synthetic organic chemistry offer promising new strategies for accessing azetidine-containing compounds like this compound. These emerging methodologies are often designed to overcome the challenges associated with constructing strained ring systems and allow for greater functional group tolerance. researchgate.net
One notable strategy is the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which provides a direct route to 3-hydroxy-azetidines that can be further functionalized. nih.govfrontiersin.org Another powerful approach involves the intermolecular C–H amination of alkyl chains, which can be followed by intramolecular cyclization to form the azetidine ring. nsf.gov Photochemical methods, such as the aza Paternò-Büchi reaction (a [2+2] cycloaddition of an imine and an alkene) and the Norrish–Yang cyclization , utilize light energy to facilitate the formation of the strained four-membered ring under mild conditions. researchgate.netbeilstein-journals.org Furthermore, strain-release-driven multicomponent reactions, for example using highly reactive intermediates like azabicyclo[1.1.0]butane, enable the rapid and modular synthesis of complex azetidines. nih.gov
For the construction of the pyridine moiety, modern cross-coupling and cyclization techniques are available. The aza Diels-Alder reaction , for instance, is a versatile tool for synthesizing substituted pyridine rings. researchgate.net
| Synthetic Methodology | Description | Key Features |
| Catalytic Aminolysis of Epoxides | La(OTf)₃ catalyzes the intramolecular ring-opening of cis-3,4-epoxy amines to form azetidines. nih.govfrontiersin.org | High regioselectivity; good yield. |
| Intermolecular C–H Amination | Rh-catalyzed amination of a C-H bond followed by intramolecular cyclization. nsf.gov | Functionalizes unactivated C-H bonds. |
| Strain-Release Driven Synthesis | Multicomponent reaction using highly strained intermediates like azabicyclo[1.1.0]butane. nih.gov | Modular; rapid construction of complexity. |
| Photochemical Cyclizations | Methods like the aza Paternò-Büchi reaction or Norrish-Yang cyclization use light to form the ring. researchgate.netbeilstein-journals.org | Mild conditions; accesses strained systems. |
| Aza Diels-Alder Reaction | Cycloaddition reaction to form substituted dihydropyridine (B1217469) precursors, which can be oxidized to pyridines. researchgate.net | Versatile route to substituted pyridines. |
Prospects for Novel Compound Discovery and Mechanistic Elucidation
The this compound scaffold represents a promising starting point for novel compound discovery. Its structure is a valuable building block for creating libraries of analogs aimed at a variety of therapeutic targets. chemrxiv.orgchemscene.com Future research will likely focus on the systematic modification of both the azetidine and pyridine rings to perform detailed SAR studies. nih.gov For example, substitution on the azetidine nitrogen could modulate basicity and lipophilicity, while substitutions on the pyridine ring could enhance binding affinity and selectivity for specific receptor subtypes.
A primary area of exploration is the development of selective ligands for nAChR subtypes, such as α4β2 and α7, which are validated targets for treating nicotine addiction, Alzheimer's disease, schizophrenia, and ADHD. wikipedia.orgresearchgate.net By fine-tuning the structure of this compound, it may be possible to develop highly selective agonists, partial agonists, or even "silent desensitizers" that modulate receptor activity in a therapeutically beneficial manner. researchgate.net Beyond CNS disorders, derivatives of the related azetidine-3-carbonyl scaffold have shown potential as antibacterial and anticancer agents, suggesting that novel compounds derived from this framework could have applications in infectious diseases and oncology. researchgate.net
Mechanistic elucidation will be advanced by integrating these novel synthetic analogs with modern pharmacological and structural biology techniques. Molecular docking studies can predict binding modes, which can then be validated through site-directed mutagenesis of the target receptor. nih.govcentralasianstudies.org The use of these novel compounds as chemical probes will be instrumental in clarifying the precise role of different receptor subtypes in complex physiological and pathological processes. The continued development of efficient, modular synthetic routes will be crucial to accelerating this discovery cycle, enabling the rapid generation and evaluation of new chemical entities. nih.govchemrxiv.org
Q & A
Q. What are the foundational synthetic routes for preparing 4-(Azetidine-3-carbonyl)pyridine?
The compound can be synthesized via coupling reactions between azetidine-3-carboxylic acid derivatives and functionalized pyridine precursors. A common strategy involves:
- Step 1 : Activation of the azetidine-3-carboxylic acid using coupling agents (e.g., EDCI or DCC) to form an active ester or acyl chloride intermediate.
- Step 2 : Reaction with a pyridine derivative bearing a nucleophilic group (e.g., amino or hydroxyl) at the 4-position. For example, 4-aminopyridine could be acylated with the activated azetidine carbonyl group under mild basic conditions (e.g., triethylamine in DCM) .
- Purification : Column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. How can the purity and structural identity of this compound be validated?
- Analytical Techniques :
- NMR : and NMR to confirm regiochemistry and coupling of the azetidine and pyridine moieties. Key signals include the pyridine aromatic protons (~8.5–7.5 ppm) and azetidine ring protons (~3.5–2.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of azetidine-pyridine coupling?
- Catalytic Systems : Palladium-based catalysts (e.g., Pd(OAc)) in DMF or toluene enhance cross-coupling efficiency for sterically hindered substrates. Lower yields (~40–50%) are observed without catalysts due to competing side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents (e.g., toluene) favor thermodynamic control, directing substitution to the 4-position of pyridine .
- Temperature : Reactions performed at 60–80°C reduce reaction time but may increase decomposition of the azetidine ring. Optimized protocols recommend 40–50°C for 12–24 hours .
Q. What strategies mitigate instability of the azetidine ring during synthesis?
- Protection-Deprotection : Use of Boc-protected azetidine-3-carboxylic acid to prevent ring-opening under acidic/basic conditions. Deprotection with TFA in DCM post-coupling preserves the azetidine structure .
- pH Control : Maintaining neutral to slightly basic pH (7.5–8.5) during coupling prevents protonation of the pyridine nitrogen, which can destabilize the azetidine carbonyl group .
Q. How can computational methods guide the design of this compound derivatives?
- DFT Calculations : Predict electronic effects of substituents on the pyridine ring (e.g., electron-withdrawing groups at the 3-position increase electrophilicity of the carbonyl group).
- Molecular Docking : Screen derivatives for binding affinity to biological targets (e.g., kinases or GPCRs) by modeling interactions between the azetidine carbonyl and active-site residues .
Data Contradiction Analysis
Q. Discrepancies in reported yields for similar pyridine-acyl coupling reactions: How to resolve?
- Case Study : reports 60–70% yields for nitration-reduction sequences in 4-(4-halophenyl)pyridines, while cites 40–50% yields for analogous condensation-cyclization steps.
- Resolution : The disparity arises from differing steric environments. Halophenyl groups ( ) enhance electrophilicity, whereas unsubstituted pyridines () require harsher conditions, leading to side reactions. Adjusting stoichiometry (1.2 equiv acylating agent) and using slow reagent addition can improve yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
